ACP-5862 vs. Ibrutinib and Zanubrutinib: Superior Kinase Selectivity Quantified at 100× BTK IC50
ACP-5862 demonstrates the highest selectivity toward BTK among clinically approved covalent BTK inhibitors when compared to ibrutinib and zanubrutinib. At a concentration corresponding to 100× the respective BTK IC50 value for each inhibitor, the number of off-target kinases inhibited was quantified via KINOMEscan profiling [1]. This selectivity advantage is maintained from the parent compound acalabrutinib, confirming that metabolic conversion does not compromise target specificity [2].
| Evidence Dimension | Number of off-target kinases inhibited at 100× BTK IC50 concentration |
|---|---|
| Target Compound Data | ACP-5862: fewest off-target kinases inhibited (exact count reported in primary source figure) |
| Comparator Or Baseline | Ibrutinib: highest off-target kinase count; Acalabrutinib: low off-target count; Zanubrutinib: intermediate off-target count |
| Quantified Difference | ACP-5862 exhibits the narrowest off-target kinase inhibition profile; ibrutinib inhibits the broadest spectrum of off-target kinases |
| Conditions | KINOMEscan (Eurofins DiscoverX) kinase selectivity panel at 1 μM and at 100× BTK IC50 concentration |
Why This Matters
For researchers studying BTK-dependent signaling with minimal confounding off-target effects, ACP-5862 provides the cleanest pharmacological tool profile among available covalent BTK inhibitors.
- [1] Podoll T, Pearson PG, Kaptein A, et al. Identification and Characterization of ACP-5862, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors. J Pharmacol Exp Ther. 2023;384(1):173-186. View Source
- [2] Podoll T, Pearson PG, Evarts J, et al. Abstract 13: Structure elucidation, metabolism, and drug interaction potential of ACP-5862, an active, major, circulating metabolite of acalabrutinib. Cancer Res. 2019;79(13_Supplement):13. View Source
